1-Benzylazepane-2,5-dione can be classified under heterocyclic compounds due to its nitrogen-containing ring structure. It is often synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. The compound is significant for its potential biological activities and applications in pharmaceuticals.
The synthesis of 1-benzylazepane-2,5-dione can be achieved through various methods, typically involving cyclization reactions. One common approach is the reaction of benzylamine with diketones or related compounds under controlled conditions to promote ring formation.
For example, a method involves:
Specific conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product.
The molecular structure of 1-benzylazepane-2,5-dione consists of a seven-membered ring with two carbonyl groups located at the 2 and 5 positions relative to the nitrogen atom in the ring. The molecular formula is CHNO.
Key Structural Features:
1-Benzylazepane-2,5-dione can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 1-benzylazepane-2,5-dione in synthetic organic chemistry.
The mechanism of action for 1-benzylazepane-2,5-dione primarily involves its reactivity as an electrophile due to the presence of carbonyl groups. In biological systems or synthetic pathways:
This mechanism underlies its potential utility in drug design and synthesis.
1-Benzylazepane-2,5-dione has several scientific applications:
1-Benzylazepane-2,5-dione is a seven-membered nitrogen-containing heterocycle characterized by a benzyl-substituted nitrogen atom and two carbonyl groups at the 2- and 5-positions. Its molecular framework combines the conformational adaptability of an azepane ring with the aromatic π-system of a benzyl group, creating a versatile scaffold for molecular design. The compound’s structural features—including lactam functionalities and a chiral center—enable diverse interactions with biological targets, positioning it as a valuable template in pharmacophore development. Chemically defined as C₁₃H₁₅NO₂ (molecular weight: 217.27 g/mol), it is registered under CAS number 154195-30-9 [6] [7].
1-Benzylazepane-2,5-dione belongs to the azepanedione subclass of heterocyclic compounds. Its core structure comprises a seven-membered azepane ring with two ketone moieties (dione) at positions 2 and 5. Systematic IUPAC nomenclature designates it as 1-benzylazepane-2,5-dione, reflecting the benzyl group attachment at the nitrogen (N1) and carbonyl groups at C2 and C5. Key structural attributes include:
Table 1: Structural and Physicochemical Profile of 1-Benzylazepane-2,5-dione
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₅NO₂ |
Molecular Weight | 217.27 g/mol |
SMILES Notation | O=C1CCN(Cc2ccccc2)C(=O)CC1 |
CAS Registry Number | 154195-30-9 |
Key Functional Groups | 2,5-dicarbonyl, benzylamine, lactam |
Hydrogen Bond Acceptors | 2 (carbonyl oxygens) |
The benzyl group’s ortho/meta/para positions can be modified to fine-tune electronic properties, while the lactam nitrogen allows alkyl/aryl diversification [6] [7].
The synthesis and exploration of 1-benzylazepane-2,5-dione emerged indirectly through research on bioactive diketone heterocycles. Key milestones include:
Though not a natural product, its design principles are rooted in mimicking privileged heterocyclic motifs like benzodiazepines, which revolutionized CNS drug discovery in the late 20th century.
1-Benzylazepane-2,5-dione exemplifies the strategic role of saturated nitrogen heterocycles in medicinal chemistry. Its relevance spans three domains:
Table 2: Drug Discovery Applications of Azepanedione and Related Scaffolds
Therapeutic Area | Target | Lead Compound | Biological Activity |
---|---|---|---|
Antibacterials | MurD ligase | 5-Benzylidenerhodanine | IC₅₀: 45–206 μM (E. coli) |
Anticancer | Protein synthesis | 1,4-Benzodiazepine-2,5-dione | GI₅₀: 0.24 μM (NCI-H522 xenograft) |
Kinase modulation | CDK-2 | Benzodiazepine derivatives | Docking score: −9.2 kcal/mol |
The scaffold’s modularity supports fragment-based drug design, enabling rapid optimization against resistant pathogens or oncology targets [2] [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: